

Technical Support Center: Understanding the Poor Tolerability of Aprutumab Ixadotin

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Compound of Interest		
Compound Name:	Aprutumab Ixadotin	
Cat. No.:	B12779818	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with information to understand the poor tolerability observed with **Aprutumab Ixadotin**. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues encountered during its clinical development.

Frequently Asked Questions (FAQs)

Q1: What is **Aprutumab Ixadotin** and what is its mechanism of action?

Aprutumab Ixadotin (also known as BAY 1187982) is an antibody-drug conjugate (ADC) designed to target Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2][3] It consists of a fully human anti-FGFR2 monoclonal antibody, Aprutumab, linked to a novel auristatin-based payload (an Auristatin W derivative) via a non-cleavable linker.[3] The intended mechanism of action involves the binding of the ADC to FGFR2 on tumor cells, leading to internalization and subsequent release of the cytotoxic payload, which induces cell death.[4] Preclinical studies showed that Aprutumab Ixadotin had low nanomolar potency and that its cytotoxic effects correlated with high FGFR2 expression.[5]

Q2: Why was the clinical development of Aprutumab Ixadotin terminated early?

The first-in-human Phase I clinical trial (NCT02368951) was terminated early due to the poor tolerability of **Aprutumab Ixadotin**.[6][7] The maximum tolerated dose (MTD) was determined to be 0.2 mg/kg, which was considered below the therapeutic threshold that had been estimated from preclinical studies.[6][7]



Q3: What were the major toxicities observed with Aprutumab Ixadotin?

The primary safety concerns and dose-limiting toxicities (DLTs) observed in the Phase I trial were:

- Thrombocytopenia: A significant decrease in platelet count was a common and dose-limiting toxicity.[6][7]
- Proteinuria and Nephrotic Syndrome: The development of excess protein in the urine, sometimes leading to nephrotic syndrome, was a notable and concerning adverse event.[6]
 This is not a commonly reported toxicity for other ADCs.[6]
- Corneal Epithelial Microcysts: Ocular toxicity, specifically the formation of microcysts in the corneal epithelium, was another dose-limiting factor.[6][7][8]
- Elevated Liver Enzymes: Increased levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) were frequently observed.[6]

Troubleshooting Guides for Experimental Work

This section provides guidance for researchers investigating the toxicities associated with **Aprutumab Ixadotin** or similar FGFR2-targeting ADCs.

Issue 1: Unexpectedly high levels of proteinuria and signs of nephrotoxicity in animal models.

- Possible Cause: The toxicity may be specific to the Aprutumab Ixadotin construct, potentially due to on-target, off-tumor toxicity in the kidneys where FGFR2 may be expressed, or off-target toxicity of the payload or the entire ADC. The link between d-dimer elevation and kidney damage leading to nephrotic syndrome was also noted in the clinical trial.[6]
- Troubleshooting Steps:
 - Assess FGFR2 Expression in Renal Tissue: Perform immunohistochemistry (IHC) or other protein expression analysis on kidney tissues from your animal model to determine the level of FGFR2 expression.



- Evaluate ADC Accumulation: Conduct biodistribution studies using a labeled version of the ADC to determine if it accumulates in the kidneys.
- Monitor Renal Function Markers: In addition to proteinuria, monitor serum creatinine, blood urea nitrogen (BUN), and d-dimer levels to get a comprehensive picture of kidney function and potential coagulopathy.
- Histopathological Analysis: Perform detailed histopathological examination of kidney tissues to identify specific structural damage.

Issue 2: Observation of ocular toxicities, such as corneal abnormalities, in preclinical studies.

- Possible Cause: The payload, an auristatin derivative, may be contributing to this toxicity.
 Ocular adverse events are a known class effect for some ADCs.[8] The mechanism could be related to off-target uptake in corneal epithelial cells.
- Troubleshooting Steps:
 - Detailed Ocular Examinations: Conduct regular and thorough slit-lamp examinations and other ophthalmic assessments in study animals.
 - Dose De-escalation Studies: Determine the dose-response relationship for the ocular toxicity to identify a potential therapeutic window.
 - Alternative Payloads: If developing a new ADC, consider payloads with a different toxicity profile that are less associated with ocular side effects.

Quantitative Data Summary

The following tables summarize the key quantitative data from the Phase I clinical trial of **Aprutumab Ixadotin**.

Table 1: Dose Escalation Cohorts and Patient Distribution



Dose Cohort	Aprutumab Ixadotin Dose (mg/kg)	Number of Patients
1	0.1	3
2	0.2	3
3	0.4	4
4	0.8	6
5	1.3	4
Total	20	

Data sourced from the first-in-human Phase I study.[6][7]

Table 2: Summary of Most Common Treatment-Emergent Adverse Events (TEAEs)

Adverse Event	Percentage of Patients	
Increased AST	60%	
Thrombocytopenia	50%	

Data reflects the percentage of patients experiencing these TEAEs across all dose cohorts.[6]

Table 3: Grade ≥ 3 Drug-Related Adverse Events

Adverse Event
Anemia
Aspartate Aminotransferase Increase
Proteinuria
Thrombocytopenia

These were the most common severe adverse events considered to be related to the study drug.[6][7]



Experimental Protocols

The clinical investigation of **Aprutumab Ixadotin** was conducted as a Phase I, open-label, multicenter, dose-escalation trial (NCT02368951).[6][7][9]

- Patient Population: Patients with advanced solid tumors known to be FGFR2-positive.[6]
- Dosing Regimen: Aprutumab Ixadotin was administered intravenously on Day 1 of a 21day cycle.[7]
- Primary Endpoints: The primary objectives were to evaluate the safety, tolerability, and determine the maximum tolerated dose (MTD) of Aprutumab Ixadotin.[6][7]
- Secondary Endpoints: Secondary objectives included assessing the pharmacokinetic profile and preliminary anti-tumor activity.[6][7]

Visualizations

Diagram 1: Proposed Mechanism of Action of Aprutumab Ixadotin

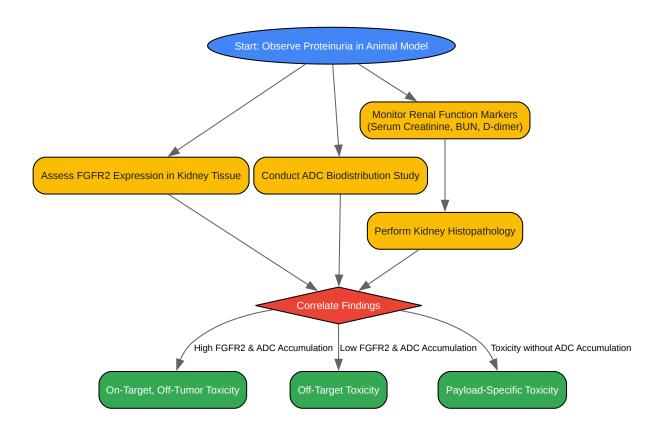


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Caption: Mechanism of action for Aprutumab Ixadotin.

Diagram 2: Troubleshooting Workflow for Investigating Nephrotoxicity





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Caption: Troubleshooting workflow for nephrotoxicity.

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